Product packaging for Bis(selanylidene)hafnium(Cat. No.:CAS No. 12162-21-9)

Bis(selanylidene)hafnium

Cat. No.: B081428
CAS No.: 12162-21-9
M. Wt: 336.4 g/mol
InChI Key: LNMGXZOOXVAITI-UHFFFAOYSA-N
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Description

Bis(selanylidene)hafnium is a high-purity, inorganic hafnium compound supplied for specialized research and development purposes. Hafnium-based compounds are of significant scientific interest due to hafnium's notable properties, including its high melting point (approximately 2150 °C) and stability at elevated temperatures . A key area of application for hafnium is in the nuclear energy sector, where its excellent neutron absorption cross-section makes it a critical material for manufacturing control rods, which are essential for regulating the reaction rate in nuclear reactors . Researchers also explore hafnium compounds for use in high-temperature alloys and ceramics, leveraging their resilience in extreme environments. Furthermore, hafnium finds application in advanced electronics, such as the cathodes of X-ray tubes . The specific "selanylidene" ligand in this compound suggests potential investigational use in fields like materials science, solid-state chemistry, and as a precursor in thin-film deposition processes. The exact mechanism of action, physicochemical properties, and specific research applications for this compound should be verified with the supplier's Certificate of Analysis and detailed product documentation. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HfSe2 B081428 Bis(selanylidene)hafnium CAS No. 12162-21-9

Properties

IUPAC Name

bis(selanylidene)hafnium
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InChI

InChI=1S/Hf.2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMGXZOOXVAITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Se]=[Hf]=[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HfSe2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6065262
Record name Hafnium selenide (HfSe2)
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Molecular Weight

336.43 g/mol
Source PubChem
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CAS No.

12162-21-9
Record name Hafnium selenide (HfSe2)
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Record name Hafnium selenide (HfSe2)
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Record name Hafnium selenide (HfSe2)
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Record name Hafnium selenide (HfSe2)
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Record name Hafnium diselenide
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Advanced Characterization Techniques for Bis Selanylidene Hafnium Structures

Crystallographic Investigations

Crystallographic techniques are fundamental to understanding the arrangement of atoms in both bulk and nanoscale forms of hafnium diselenide.

X-ray Diffraction (XRD) for Bulk and Thin Film Analysis

X-ray diffraction (XRD) is a primary tool for confirming the crystalline structure and phase purity of HfSe2. For bulk single crystals, XRD patterns are used to verify the hexagonal crystal structure. hqgraphene.com The analysis of single-crystal HfSe2 typically shows sharp diffraction peaks corresponding to the (00l) planes, confirming the crystal's layered nature and high crystallinity. hqgraphene.com The lattice parameters for the 1T phase of HfSe2 have been determined by Rietveld refinement of XRD data to be a = 3.7562 Å and c = 6.1749 Å, with the material belonging to the P-3m1 space group. ub.edu

In the case of thin films, XRD is crucial for assessing the quality of the film, its orientation, and crystallinity. gist.ac.kr For instance, HfSe2 thin films grown by molecular beam epitaxy on substrates like highly ordered pyrolytic graphite (B72142) or MoS2 have been shown to be crystalline. acs.org XRD analysis confirms the high crystallinity and uniformity of such films. gist.ac.kr

Table 1: XRD Data for 1T-HfSe2 Single Crystal

(hkl) Plane 2θ (degrees)
(001) ~14.4
(003) ~44.1
(004) ~59.9
(005) ~77.5

Note: Exact 2θ values can vary slightly based on the X-ray source used. hqgraphene.com

Electron Diffraction for Nanostructure Elucidation (e.g., TEM)

For probing the structure of HfSe2 at the nanoscale, electron diffraction, typically performed within a Transmission Electron Microscope (TEM), is indispensable. TEM analysis of exfoliated HfSe2 flakes reveals their crystalline nature. researchgate.net High-resolution TEM (HRTEM) images can even resolve the atomic lattice of HfSe2. researchgate.net

Selected Area Electron Diffraction (SAED) patterns obtained from HfSe2 nanosheets provide detailed information about their crystal structure and orientation. For HfSe2 thin films grown epitaxially, TEM images show sharp interfaces and layered crystallinity. researchgate.net Studies have shown that room temperature oxidation of HfSe2 can lead to the formation of an amorphous oxide layer at the edges of the flakes, which is observable by TEM. researchgate.netmit.edu Furthermore, upon air exposure, HfSe2 can undergo a spontaneous phase change from the 2H to the 1T polytype, a transformation that can be identified through TEM analysis. cambridge.org

Spectroscopic Characterization

Spectroscopic methods provide insights into the vibrational modes, chemical environment, and electronic states of Bis(selanylidene)hafnium.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of HfSe2, which are sensitive to its crystal structure, thickness, and environmental conditions. The Raman spectrum of bulk HfSe2 is characterized by distinct peaks corresponding to specific phonon modes. 2dsemiconductors.com The most prominent peaks are the E2g mode (in-plane vibration) and the A1g mode (out-of-plane vibration). cambridge.org For HfSe2, a strong Raman peak is typically observed around 199 cm⁻¹. researchgate.net

Studies on the air stability of HfSe2 have utilized Raman spectroscopy to monitor surface degradation. cambridge.org Upon exposure to air, the intensity of the characteristic HfSe2 peaks may decrease, and new peaks corresponding to amorphous selenium can appear, indicating oxidation of the material. cambridge.org The laser power and wavelength used for Raman measurements are critical, as HfSe2 can be sensitive to laser exposure, potentially leading to sample damage. cambridge.org

Table 2: Characteristic Raman Peaks for HfSe2

Vibrational Mode Wavenumber (cm⁻¹) Description
A1g ~199 Out-of-plane vibration
E2g ~140 In-plane vibration

Note: Peak positions can shift with the number of layers. cambridge.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hafnium Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. While direct NMR studies on this compound are not widely reported, NMR has been extensively used to characterize various hafnium(IV) organometallic complexes. uea.ac.ukacs.org These studies provide a framework for understanding the chemical environment of the hafnium center.

The NMR-active isotope of hafnium is ¹⁷⁷Hf, which has a nuclear spin of 7/2. chemlin.org However, its low natural abundance (18.6%) and gyromagnetic ratio, along with its large quadrupole moment, can make ¹⁷⁷Hf NMR challenging. chemlin.org More commonly, ¹H and ¹³C NMR are used to study the organic ligands attached to the hafnium center. nih.gov The chemical shifts of these nuclei provide detailed information about the electronic environment of the hafnium complex. nih.govresearchgate.net For example, in hafnium complexes with polyaminoacetate ligands, the coordination of nitrogen and oxygen atoms to the Hf center leads to more complex ¹H NMR spectra compared to the free ligands, indicating the formation of rigid N-Hf and O-Hf bonds. nih.gov The chemical shift of protons is influenced by the electron density around the nucleus; proximity to electronegative atoms or involvement in certain bonding arrangements can cause a downfield shift (higher ppm value). chemistrysteps.compdx.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of HfSe2. nist.gov By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined.

For HfSe2, the XPS spectrum shows characteristic peaks for hafnium and selenium. The Hf 4f core level spectrum typically exhibits a doublet, corresponding to the Hf 4f₇/₂ and Hf 4f₅/₂ spin-orbit components. researchgate.netthermofisher.com For metallic hafnium, the Hf 4f₇/₂ peak is found at a binding energy of approximately 14.22 eV. osti.gov In fully oxidized HfO₂, this peak shifts to around 18.16 eV. osti.gov In HfSe₂, the Hf 4f binding energies are indicative of the Hf⁴⁺ oxidation state. researchgate.net

The Se 3d core level also shows a doublet. The binding energies of these peaks provide information about the selenide (B1212193) (-2) oxidation state. researchgate.net XPS is particularly useful for studying the oxidation of HfSe2, as the formation of hafnium oxide (HfO₂) results in a clear shift in the Hf 4f binding energies to higher values. acs.orgresearchgate.netresearchgate.net

Table 3: Typical XPS Binding Energies for HfSe2

Core Level Binding Energy (eV)
Hf 4f₇/₂ ~16.8
Hf 4f₅/₂ ~18.4
Se 3d₅/₂ ~54.5
Se 3d₃/₂ ~55.3

Note: Binding energies can vary slightly depending on the instrument calibration and sample condition. researchgate.netresearchgate.net

Photoelectron Spectroscopy (PE) for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of materials, providing direct information about the energy levels of electrons in both core and valence states. nist.govstanford.edu In the study of this compound (HfSe₂), both X-ray Photoelectron Spectroscopy (XPS) and Angle-Resolved Photoelectron Spectroscopy (ARPES) are employed to understand its fundamental electronic properties.

XPS is utilized to investigate the elemental composition and chemical states of HfSe₂. By analyzing the binding energies of the core level electrons, such as the Hf 4f and Se 3d peaks, researchers can confirm the stoichiometry of the compound and study phenomena like surface oxidation. acs.org For instance, studies on the air sensitivity of HfSe₂ have used XPS to show that hafnium undergoes a preferential reaction with oxygen compared to selenium upon atmospheric exposure. acs.org

ARPES is instrumental in mapping the electronic band structure in momentum space, which is crucial for understanding the semiconducting nature of HfSe₂. wikipedia.orgubc.ca Experimental ARPES data for HfSe₂ thin films reveal the valence band dispersions along high-symmetry directions of the Brillouin zone. researchgate.net These experimental results show excellent agreement with theoretical calculations based on Density Functional Theory (DFT), confirming that the valence band maximum is located at the center of the Brillouin zone (Γ point). researchgate.net Such studies have experimentally estimated the energy gap to be larger than 0.9 eV, which aligns with the measured bulk band gap of approximately 1.1 eV. researchgate.net

Table 1: Key Findings from Photoelectron Spectroscopy of HfSe₂

TechniqueInformation ObtainedKey FindingsReference
XPS Core level binding energies, chemical statePreferential oxidation of Hf over Se in air-exposed samples. acs.org
ARPES Valence band dispersion, electronic band structureValence band maximum located at the Γ point of the Brillouin zone. researchgate.net
ARPES Experimental band gap estimationThe experimental energy gap is estimated to be > 0.9 eV. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is a technique used to identify vibrational modes in a material. For layered transition metal dichalcogenides like HfSe₂, FTIR is particularly useful for probing phonon modes (lattice vibrations) and understanding dielectric properties in the mid- to far-infrared range.

Studies have shown that for mid- to far-infrared wavelengths, HfSe₂ exhibits properties of a hyperbolic material. researchgate.net Analysis of FTIR transmission spectra from HfSe₂ flakes allows for the determination of its dielectric function. The spectra can be fitted using models such as the TOLO (transverse optical-longitudinal optical) model to account for phonon absorption, including two-phonon contributions which can be highlighted in the calculated dielectric function. researchgate.net This characterization is essential for the design and implementation of HfSe₂ in infrared optical and photonic devices.

Microscopic and Nanoscopic Characterization

Microscopy techniques are essential for visualizing the morphology, crystal structure, and defects of this compound at various length scales.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain three-dimensional topographical images of a sample's surface. azom.comspectraresearch.comnih.gov For HfSe₂, AFM is used to characterize the surface of exfoliated flakes and thin films, providing data on surface roughness, film thickness, and the presence of surface features or defects. afmworkshop.comresearchgate.net

AFM studies on mechanically exfoliated HfSe₂ flakes have revealed details about their reactivity in ambient conditions. After just one day of air exposure, surface protrusions can form, reaching heights and widths of approximately 60 nm. acs.org More detailed investigations combining AFM with techniques like conductive AFM (C-AFM) and scanning tunneling microscopy (STM) have demonstrated a high density of intrinsic defects on the HfSe₂ crystal surface. nih.gov The defect density has been measured at about 9 x 10¹¹ cm⁻², which is significantly higher than that observed in other common transition metal dichalcogenides like MoS₂ or WSe₂. acs.orgnih.gov This high defect density is considered a potential reason for the lower-than-expected carrier mobilities in HfSe₂-based electronic devices. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides unparalleled spatial resolution for directly visualizing the atomic structure of materials. mdpi.com In the characterization of HfSe₂, TEM and related techniques like High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) are crucial for confirming crystallinity, identifying the crystal structure, and studying defects at the atomic scale. mdpi.commit.edu

Plan-view HAADF-STEM images of exfoliated HfSe₂ flakes confirm a crystalline structure consistent with the P-3m1 space group. mit.eduresearchgate.net TEM can also reveal the layered nature of the material and the sharp interface in epitaxially grown HfSe₂ on substrates like MoS₂. researchgate.net In situ TEM studies have been used to observe the structural and morphological changes in HfSe₂ under various conditions, such as oxidation. rsc.org These studies show that exposure to oxygen at high temperatures can lead to the formation of a crystalline oxide layer, but also the creation of defects and cavities within the HfSe₂ structure. mit.eduresearchgate.net Cross-sectional TEM analysis of HfSe₂ exposed to air for extended periods has shown the formation of large, amorphous, hemispherical-shaped surface blisters. acs.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface morphology. azooptics.com It provides valuable information about the shape, size, and texture of HfSe₂ flakes and films over larger areas than AFM. SEM analysis of HfSe₂ crystals has been used to observe the effects of oxidation, where changes in surface features become apparent after treatments like high-temperature reduction with H₂ followed by oxygen exposure. mit.eduresearchgate.net When combined with elemental analysis techniques, SEM becomes a powerful tool for correlating morphology with chemical composition. azooptics.com For instance, in studies of HfSe₂ air sensitivity, SEM has been used to identify the surface protrusions that form upon ambient exposure. acs.org

Elemental and Compositional Analysis Methodologies (e.g., EDX, XRF, ICP-MS)

Confirming the elemental composition and purity of this compound is critical for research and device applications. Several techniques are employed for this purpose.

Energy-Dispersive X-ray Spectroscopy (EDX) , often integrated with electron microscopes, is a widely used technique for elemental analysis. wikipedia.orgthermofisher.comlibretexts.org It relies on detecting characteristic X-rays emitted from a sample when bombarded by an electron beam. aps.orgmasontechnology.ie EDX analysis of HfSe₂ single crystals is routinely used to confirm their stoichiometry. hqgraphene.com EDX maps can be generated to show the spatial distribution of hafnium and selenium, which is particularly useful for studying phenomena like the segregation of selenium during the oxidation of HfSe₂ flakes. mit.eduresearchgate.net

X-ray Fluorescence (XRF) is another non-destructive technique for elemental analysis. It can be used to determine the concentration of elements in a sample, and methods have been developed for the precise measurement of hafnium content in zirconium materials, which is chemically similar. researchgate.netiaea.org While specific research applying XRF to HfSe₂ is less common in the provided context, the technique is well-suited for verifying the presence and quantifying the ratio of Hf to Se in bulk or powder samples. xrfresearch.com

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals and non-metals at trace and ultra-trace concentrations. nih.govpcdn.co The sample is typically introduced as a liquid into an argon plasma, which ionizes the atoms that are then detected by a mass spectrometer. core.ac.uk For HfSe₂, ICP-MS would be the method of choice for assessing the purity of the material by quantifying trace metallic contaminants that could affect its electronic and optical properties. researchgate.netbalazs.com

Table 2: Comparison of Elemental Analysis Techniques for HfSe₂

TechniquePrincipleTypical Application for HfSe₂Advantages
EDX/EDS Detection of characteristic X-rays from electron beam interaction.Stoichiometric confirmation, elemental mapping of flakes.High spatial resolution (when coupled with SEM/TEM), readily available.
XRF Detection of fluorescent X-rays from X-ray source interaction.Bulk compositional analysis of powders or crystals.Non-destructive, requires minimal sample preparation.
ICP-MS Mass analysis of ions created in an inductively coupled plasma.High-purity assessment, trace element contamination analysis.Extremely high sensitivity (ppb-ppt levels), quantitative.

Theoretical and Computational Chemistry of Bis Selanylidene Hafnium and Its Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a primary computational method used to explore the electronic structure of HfSe₂. These studies provide a fundamental understanding of its properties by calculating electron density and deriving characteristics like bond lengths, energy spectra, and the nature of chemical bonds. First-principles calculations based on DFT have been systematically applied to investigate the optimal lattice symmetries and electronic properties of HfSe₂ and its analogues like Hafnium Disulfide (HfS₂) and Hafnium Ditelluride (HfTe₂). frontiersin.org

The bonding is further characterized by multi-orbital hybridizations, specifically involving the d-orbitals of hafnium ([dₓ²₋y², dxy, dyz, dzx, dz²]) and the p-orbitals of selenium ([s, px, py, pz]). frontiersin.org This hybridization, alongside the ionic contributions, defines the electronic landscape. Despite the strong ionicity, covalent effects are also present and dynamically influence the material's properties. utk.edu For the analogue HfS₂, studies show that polar displacement of the atoms induces charge transfer from sulfur p-orbitals to hafnium d-orbitals, highlighting the dynamic covalent nature of the metal-ligand bond. utk.edu In HfSe₂, the chemical bonds are formed by a mixture of these covalent and ionic characteristics. doi.org

Computational studies have determined precise bond lengths for different phases of HfSe₂. These values are essential for accurate structural models and understanding the geometric landscape of the compound.

Table 1: Calculated Hf-Se Bond Lengths in Different HfSe₂ Phases

Phase DFT Functional Hf-Se Bond Length (Å) Source
1T PBE 2.60 frontiersin.org
2H PBE 2.58 frontiersin.org
1T PBE+U 2.69 researchgate.net

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com In the context of solid-state materials like HfSe₂, the HOMO and LUMO correspond to the valence band maximum (VBM) and the conduction band minimum (CBM), respectively.

DFT calculations show that for HfSe₂, the character of these frontier orbitals is well-defined. The valence bands near the Fermi level are predominantly composed of the p-orbitals of the selenium atoms. frontiersin.orgub.edu Conversely, the conduction bands are mainly dominated by the d-orbitals of the hafnium atom. frontiersin.orgub.edu Specifically, in the H-phase of HfSe₂, the 5dₓ²₋y² orbital is the primary contributor to the conduction band. frontiersin.org This clear separation of orbital character in the frontier region is fundamental to HfSe₂'s identity as a semiconductor and governs its optical and electronic properties. frontiersin.orgnih.gov

The energy difference between the HOMO and LUMO, the band gap, is a key parameter determined from these studies. DFT calculations predict an indirect band gap for HfSe₂, with values varying depending on the computational method and the specific phase being modeled. researchgate.netnih.gov

Table 2: Calculated Electronic Band Gaps for Monolayer HfSe₂

Phase DFT Functional Band Gap (eV) Band Gap Type Source
1T PBE 0.86 Indirect frontiersin.org
2H PBE 0.40 Indirect frontiersin.org
1T HSE06 1.40 Indirect nih.gov

This table is interactive. You can sort and filter the data.

FMO analysis has also been applied to understand the reaction mechanisms of hafnium analogues. For instance, in the oxidation of bis(pentamethylcyclopentadienyl)hafnium derivatives, FMO theory indicates that nitrous oxide is activated by a nucleophilic attack from the phenyl or hydride ligand, providing insight into the reaction pathway. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of intermediate structures and high-energy transition states. While detailed transition state analyses for reactions directly involving Bis(selanylidene)hafnium are not extensively documented, studies on its analogues and related processes provide significant insights.

One relevant process is the atmospheric oxidation of 2D HfSe₂ crystals, which has been studied computationally. nih.gov This reaction involves the oxidation of hafnium, which frees selenium atoms at the interface. These atoms then diffuse and crystallize into selenium nanowires. Computational modeling helps to understand the kinetics and pathways of this solid-state transformation, which is critical for the material's stability and integration into devices. nih.gov

More detailed mechanistic studies have been performed on analogous hafnium complexes. For example, the mechanisms for the oxidation of phenyl and hydride ligands in bis(pentamethylcyclopentadienyl)hafnium derivatives by nitrous oxide have been systematically investigated using DFT. nih.gov These calculations proposed a new reaction mechanism where the reaction is initiated by a nucleophilic attack from the ligand on the N₂O molecule. nih.gov Such studies provide a framework for understanding how metal-ligand bonds in hafnium complexes can activate small molecules, a process that relies on traversing specific transition states. Similarly, computational studies on dinitrogen functionalization by hafnocene complexes have been used to support proposed mechanisms involving highly ordered, four-centered transition structures for reactions with H₂. nih.gov

Computational Modeling of Conformational Landscapes and Isomerism

For a simple inorganic compound like HfSe₂, the concepts of conformational landscapes and isomerism are best represented by its different crystalline phases, or polytypes. The most common phases for HfSe₂ are the 1T (trigonal) and 2H (hexagonal) structures, which differ in the coordination geometry of the hafnium atom (octahedral in 1T, trigonal prismatic in 2H) and the stacking of the layers. frontiersin.orgossila.com

Computational modeling, particularly DFT, is used to explore the relative stabilities and properties of these different isomers. Total energy calculations consistently show that for HfSe₂, the 1T phase is energetically more stable than the 2H phase. researchgate.net These calculations are crucial for predicting which phase is likely to be synthesized or observed under experimental conditions.

Furthermore, DFT is used to generate phonon dispersion curves for these structures. The absence of imaginary frequencies in the phonon spectrum indicates that a structure is dynamically stable. Such calculations have confirmed the stability of both the 1T and 2H phases of HfSe₂. doi.org By mapping the total energy as a function of atomic positions, computational models can describe the potential energy surface, revealing the energetic barriers for transitioning between different phases or isomers. The ability to computationally model these different structural arrangements and their corresponding electronic properties is essential for designing materials with specific, tunable characteristics for electronic and optoelectronic applications. doi.org

Mechanistic Investigations of Reactions Catalyzed by Hafnium Selenide Systems

Catalytic Transformations in Olefin Polymerization

Hafnium-based catalysts, particularly those supported by pyridyl-amido and metallocene ligand frameworks, are highly effective in olefin polymerization. Mechanistic studies have revealed complex activation and propagation pathways that dictate the properties of the resulting polymers.

The polymerization of ethylene (B1197577) and propylene (B89431) by hafnium catalysts generally proceeds via a coordination-insertion mechanism. The active catalyst is a cationic hafnium-alkyl species (LnM–R+) that coordinates and inserts olefin monomers to grow the polymer chain. nih.gov

Key mechanistic steps in propylene polymerization include:

Initiation: The process often begins with the insertion of a monomer into a hafnium-aryl or hafnium-alkyl bond. In certain pyridyl-amide hafnium systems, the initial olefin insertion occurs into the Hf–CAryl bond of the ligand itself, permanently modifying the ligand and generating new, highly active catalytic species. nih.govbohrium.com

Propagation: The common pathway for polymer chain growth is the 1,2-insertion of propylene into the hafnium-alkyl bond. nih.gov

Chain Termination: The growth of the polymer chain is terminated by chain transfer reactions. The dominant pathways are β-hydride elimination, which produces a hafnium-hydride species and a polymer with a vinylidene end group, and β-methyl elimination. nih.gov The balance between these pathways can be influenced by steric factors.

Regioerrors: Regioirregularities, such as 3,1-insertions in polypropylene (B1209903), can occur. These are often the result of a 1,2-insertion followed by β-hydride elimination and reinsertion to form a more stable primary metal-alkyl species before the next monomer insertion. nih.gov

For ethylene-α-olefin copolymerization, some hafnium catalysts supported by pyridyl-amide ligands can generate multiple active species due to monomer modification of the ligand. nih.gov This leads to copolymers with broad or even bimodal molecular weight distributions. nih.gov

Catalyst SystemMonomer(s)Key Mechanistic FeatureObserved OutcomeReference
Pyridyl-amido HafniumEthylene/OcteneMonomer insertion into Hf-naphthyl bond modifies ligandGeneration of multiple active species; broad MWD copolymers nih.gov
C2-symmetric ansa-hafnocenePropyleneCompetition between chain propagation and β-H/β-Me eliminationTemperature-dependent performance decline ("hafnium effect") nih.gov
Supported Organohafnium SitePropyleneRegioerror formation via β-H elimination and reinsertionFormation of 3,1-insertion products nih.gov

The ligand framework surrounding the hafnium center is crucial in determining the catalyst's performance. Both steric and electronic properties of the ancillary ligands dictate activity, selectivity, and the properties of the resulting polymer.

Electronic Effects: The electronic nature of substituents on the ligands can significantly alter catalytic activity. For instance, in hafnium complexes with salen ligands used for polymerization, electron-donating substituents on the ligand tend to reduce the catalytic activity. rsc.orgresearchgate.net

Steric Effects: Steric hindrance imposed by bulky ligands can influence chain termination pathways. For example, bulkier Cp*2Hf–CH3+ systems favor chain termination by β-methyl elimination over β-hydride elimination during propylene polymerization. nih.gov The steric environment also plays a key role in determining the stereoselectivity of polymerization, particularly in producing isotactic polypropylene with C2-symmetric ansa-hafnocene catalysts. nih.gov

Elucidation of Ring-Opening Polymerization (ROP) Mechanisms

Hafnium complexes, particularly those bearing salen-type ligands, have been identified as potent catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide (LA) and ε-caprolactone (ε-CL). rsc.orgresearchgate.netnih.gov Mechanistic studies indicate that these reactions typically follow a coordination-insertion pathway.

The proposed mechanism involves the following steps:

Initiation: The polymerization is often initiated by a nucleophilic group attached to the hafnium center, such as an isopropoxide group. Analysis of low molecular weight oligomers has confirmed that the isopropoxide group acts as the initiator by attacking the carbonyl carbon of the cyclic ester monomer. rsc.orgresearchgate.net

Coordination: The cyclic ester monomer coordinates to the Lewis acidic hafnium center.

Insertion: The coordinated monomer undergoes nucleophilic attack from the alkoxide end of the growing polymer chain, leading to the ring-opening of the monomer and its insertion into the hafnium-alkoxide bond.

Propagation: The cycle repeats, with the newly formed alkoxide end of the elongated chain attacking subsequent coordinated monomers.

Kinetic studies of lactide and ε-caprolactone polymerization with hafnium-salen complexes have shown that the polymerization follows first-order kinetics with respect to the monomer. rsc.orgresearchgate.net The use of these catalysts allows for the synthesis of polyesters with controlled dispersity and high number-average molecular weights. rsc.orgnih.gov

Mechanistic Studies of CO2/Epoxide Copolymerization

Hafnium-salen complexes have demonstrated high activity in the copolymerization of carbon dioxide (CO2) with epoxides, such as cyclohexene (B86901) oxide (CHO), to produce polycarbonates. rsc.orgresearchgate.net This transformation is a key example of "green chemistry," utilizing CO2 as a renewable C1 feedstock. illinois.edu

The catalytic cycle for this copolymerization involves the alternating insertion of the two different monomers:

An initiating species, typically a metal-alkoxide, attacks an epoxide molecule, causing it to ring-open and form a new, elongated metal-alkoxide.

Carbon dioxide then inserts into this metal-alkoxide bond to generate a metal-carbonate species.

The carbonate end of the growing chain attacks another coordinated epoxide molecule, regenerating a metal-alkoxide and completing the cycle for one turn of polymer growth.

The selectivity of the reaction, either toward polycarbonate formation or the production of cyclic carbonate as a byproduct, is a critical aspect of the mechanism. For hafnium-salen systems, high selectivity for polycarbonate is often observed with substrates like cyclohexene oxide. rsc.org However, with other epoxides like styrene (B11656) oxide and propylene oxide, the formation of the corresponding cyclic carbonates can become the dominant pathway. researchgate.net

Oxygen Atom Transfer and Dinitrogen Activation Mechanisms

While information on oxygen atom transfer is limited, the activation of dinitrogen (N2) by hafnium complexes has been a subject of significant mechanistic investigation. Polynuclear hafnium complexes, particularly those involving hafnocene fragments, can bind and activate the highly inert N2 molecule.

The mechanism of dinitrogen activation depends on the specific hafnium complex and its ligand environment:

Binding Modes: N2 can bind to hafnium centers in different ways, including end-on (μ-1,2) and side-on (μ-η2:η2) modes. The preference is influenced by steric effects from the supporting ligands and the electronic properties of the metal centers. nih.gov

N-N Bond Activation: Upon binding, electron density from the metal centers is transferred into the antibonding orbitals of the N2 molecule, weakening and lengthening the N-N bond. Hafnium congeners have been shown to form some of the longest N-N bond lengths reported for any Group 4 metal dinitrogen complex, indicating a high degree of activation. nih.gov

N2 Cleavage and Functionalization: In some systems, the activation is so pronounced that it leads to the complete cleavage of the N-N triple bond. For example, the reaction of a hafnocene–dinitrogen complex with carbon monoxide (CO) can induce N-N bond scission. researchgate.net Computational studies suggest that this process is driven by the migratory insertion of CO into the Hf-N bond, followed by the release of ring strain in a four-membered Hf-C-N-N intermediate, which facilitates the final N-N bond cleavage to form hafnium nitride complexes. researchgate.netnih.gov These nitride complexes can then be used for further N-C bond-forming reactions. nih.govresearchgate.net

Summary of Dinitrogen Activation by Hafnium Complexes
Hafnium Complex TypeN2 Binding ModeKey Mechanistic StepOutcomeReference
Bis-metallocene HafniumSide-on/Side-onBackbonding into N2 π* orbitalsSignificant N-N bond lengthening nih.gov
Hafnocene-dinitrogen ComplexEnd-onReaction with COComplete N-N bond cleavage to form nitride researchgate.net

Advanced Applications and Research Directions of Bis Selanylidene Hafnium in Catalysis and Materials Science

Catalysis in Polymer Synthesis

While various hafnium-based complexes, particularly hafnocenes, are recognized for their catalytic activity in olefin polymerization, the specific use of bis(selanylidene)hafnium in this domain is not yet widely established. researchgate.netgoogle.comnih.govresearchgate.net Research in this area is largely exploratory, focusing on the potential advantages the unique electronic and structural properties of HfSe₂ might offer.

Hafnium-based catalysts are known to be effective in producing polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903). osti.govbohrium.com The performance of these catalysts, often compared to their zirconium analogues, is highly dependent on factors like temperature and the specific ligand structures. nih.gov Hafnocene catalysts, for instance, can produce highly stereoregular polymers with high molecular weights. google.com The investigation into HfSe₂ as a catalyst or catalyst support is driven by the prospect of leveraging its layered 2D structure and distinct electronic properties to influence polymer characteristics. The surface of HfSe₂ could potentially serve as a platform for anchoring active catalytic sites, thereby influencing the synthesis and modification of polyolefins.

Ring-opening polymerization (ROP) is a key method for producing biodegradable polyesters from cyclic esters. Certain hafnium complexes have demonstrated activity as catalysts for the ROP of monomers like ε-caprolactone and rac-lactide. mdpi.comresearchgate.net The high oxophilicity of hafnium can be tailored through ligand design to create active and controlled polymerization processes. mdpi.com Although ruthenium complexes are more commonly associated with ring-opening metathesis polymerization (ROMP), the exploration of Group 4 metals like hafnium continues. nsf.govillinois.edu The potential for HfSe₂ to participate in or support precision polymerization strategies like ROP and copolymerization remains a subject for future research, building on the known reactivity of other hafnium compounds.

Exploration in Semiconductor Device Research (Academic Focus)

The primary focus of research on this compound is its application as a 2D semiconductor material in electronic and optoelectronic devices. Its properties make it a compelling candidate for post-silicon nanoelectronics. ossila.com

HfSe₂ is considered a promising channel material for field-effect transistors (FETs) due to a combination of favorable characteristics. It is a semiconductor with an indirect bandgap of approximately 1.1 eV, similar to that of silicon. ossila.comhqgraphene.comacs.org A key advantage of HfSe₂ is the existence of a natively-compatible high-κ dielectric, hafnium dioxide (HfO₂), which can form a high-quality interface and effectively suppress charge trap states, enhancing device performance. ossila.comacs.orgrsc.org Although theoretical mobility is high, experimental values have been lower, a discrepancy attributed to a high density of surface defects. acs.org

Comparative Properties of 2D Channel Materials

PropertyHafnium Diselenide (HfSe₂)Molybdenum Disulfide (MoS₂)
Bandgap~1.1 eV (Indirect) ossila.comhqgraphene.com1.2 eV (Indirect, Bulk) to 1.8 eV (Direct, Monolayer)
Native OxideHfO₂ (High-κ dielectric) ossila.comacs.orgMoO₃ (Can be unstable)
StructureOctahedral (1T) acs.orgTrigonal Prismatic (2H)
Primary Carrier TypeSlightly n-type acs.orgn-type

The electronic bandgap of HfSe₂ makes it suitable for applications in photodetection and optoelectronics. ossila.com Researchers have fabricated phototransistors using ultrathin nanosheets of HfSe₂ that exhibit impressive performance metrics. These devices have demonstrated high on/off ratios, significant photoresponsivity, and ultrafast response times, making them suitable for sensitive and rapid light detection. ossila.com

Reported Optoelectronic Properties of HfSe₂-Based Phototransistors

ParameterReported ValueReference
On/Off Ratio10⁶ ossila.com
Photoresponsivity252 A/W ossila.com
Response Time7.8 ms ossila.com
Mobility Range2.6–6.5 cm² V⁻¹ s⁻¹ ossila.com

Role in 2D Material Heterostructures and Nanodevices Research

A significant area of academic research involves creating van der Waals heterostructures, which are stacks of different 2D materials. HfSe₂ is a valuable component in this research due to its semiconducting nature. acs.org By stacking HfSe₂ with other 2D materials, such as graphene (a conductor) or hexagonal boron nitride (an insulator), researchers can engineer the electronic band alignments of the resulting device. researchgate.net This technique allows for the fabrication of novel nanodevices with tailored properties for a wide range of nanoelectronic and optoelectronic applications, demonstrating the potential to create complex, atomically thin circuits. acs.orgresearchgate.net

Prospective Research in Novel Hafnium-Chalcogenide Architectures for Advanced Materials

The exploration of this compound, also known as hafnium diselenide (HfSe₂), has established it as a significant material in the realm of two-dimensional (2D) transition metal dichalcogenides (TMDs). ossila.com Current research has predominantly focused on its electronic and optoelectronic applications, leveraging its semiconducting nature and the advantageous properties of its native oxide. nih.govacs.org However, the future of hafnium-based chalcogenides extends beyond single-compound systems into more complex and novel architectures designed to unlock unprecedented functionalities for advanced materials. Prospective research is moving towards the strategic design of heterostructures, doped systems, and alloys, as well as the exploration of other hafnium chalcogenides.

One of the most promising directions is the development of vertical and lateral heterostructures incorporating HfSe₂ with other 2D materials, such as graphene, hexagonal boron nitride (h-BN), or other TMDs. These atomically thin, stacked structures can lead to novel electronic and optical properties arising from interlayer coupling and band alignment engineering. A key area of interest is the native HfO₂/HfSe₂ interface. nih.gov The formation of a high-κ dielectric hafnium oxide layer on HfSe₂ is a significant advantage for electronic devices. ossila.comacs.org Future research will likely focus on controlling the oxidation process to create uniform, ultrathin insulating layers, which are critical for developing high-performance, low-power field-effect transistors. acs.org

Another significant avenue of research is the intentional introduction of dopants or the creation of alloys to tailor the properties of this compound. For instance, the incorporation of elements like copper to create materials such as CuHfSe₂ has been explored for energy storage applications in supercapacitors. researchgate.net This approach allows for the tuning of conductivity and electrochemical performance. researchgate.net Future work could explore a wider range of dopants to modulate the electronic, optical, and catalytic properties of the HfSe₂ lattice. Alloying HfSe₂ with other chalcogenides, such as hafnium sulfide (B99878) (HfS₂), to form HfSₓSe₂₋ₓ, could provide a continuous tuning of the bandgap, which is highly desirable for optoelectronic applications across the electromagnetic spectrum.

Furthermore, the family of hafnium chalcogenides beyond the diselenide is a relatively untapped area of materials science. Research into hafnium tellurides, for example, has indicated the potential for creating layered compounds with metallic conductivity. google.com The synthesis and characterization of novel hafnium-chalcogenide phases with different stoichiometries could lead to the discovery of materials with unique electronic or topological properties. The development of advanced synthesis techniques, such as molecular beam epitaxy and atomic layer deposition, will be crucial in fabricating these novel architectures with high precision and quality. acs.orgrsc.org

The integration of hafnium chalcogenides into meta-optics and nanophotonic structures represents a forward-looking research direction. azooptics.com These materials, which can manipulate light at the subwavelength scale, could benefit from the unique refractive indices and optical properties of hafnium-based chalcogenides. azooptics.com Additionally, the formulation of chalcogenide glasses incorporating hafnium could lead to robust infrared optics for thermal imaging and other demanding applications. azooptics.com

Finally, theoretical studies and computational modeling will continue to play a vital role in predicting the properties of yet-to-be-synthesized hafnium-chalcogenide architectures. First-principles calculations can guide experimental efforts by identifying promising material combinations and predicting their electronic band structures, stability, and potential applications in areas ranging from electronics and energy storage to catalysis. researchgate.net For instance, theoretical work has pointed to the potential of defect-engineered HfSe₂ for applications in hydrogen evolution reaction (HER) catalysis. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing phase-pure HfSe₂, and how do experimental conditions influence structural defects?

  • Methodology : Chemical Vapor Transport (CVT) is the most cited method for synthesizing HfSe₂. Key parameters include temperature gradients (e.g., 750–850°C for source and 650–700°C for deposition zones), transport agents (e.g., iodine), and stoichiometric ratios of Hf and Se precursors. Post-synthesis characterization via XRD and Raman spectroscopy is critical to confirm the 1T octahedral structure and detect Se vacancies .
  • Data Interpretation : Deviations in lattice parameters (e.g., c-axis expansion >6.5 Å) may indicate intercalation or stacking faults. Cross-validate with TEM to resolve layer alignment.

Q. How is the electronic bandgap of HfSe₂ experimentally determined, and what are the limitations of current measurement techniques?

  • Methodology : Optical absorption spectroscopy (Tauc plot analysis) and scanning tunneling spectroscopy (STS) are primary methods. Indirect bandgap values (~1.1 eV) are commonly reported, but discrepancies arise due to substrate interactions (e.g., SiO₂ vs. h-BN) and thickness-dependent effects. Use Kelvin probe force microscopy (KPFM) to account for surface potential variations .
  • Contradictions : STS measurements on monolayer HfSe₂ may suggest a direct bandgap (~1.3 eV), conflicting with bulk studies. Consider strain effects induced by exfoliation or substrate mismatch .

Advanced Research Questions

Q. What strategies mitigate interfacial oxidation in HfSe₂-based devices, and how does surface degradation affect electronic performance?

  • Methodology : Encapsulate HfSe₂ flakes with hexagonal boron nitride (h-BN) during device fabrication. Use in-situ XPS to monitor Se 3d and Hf 4f core-level shifts during controlled O₂ exposure. Compare charge carrier mobility (Hall effect measurements) before and after encapsulation .
  • Data Analysis : Oxidation-induced Se loss reduces mobility by >50% in unencapsulated devices. Atomic layer deposition (ALD) of Al₂O₃ passivation layers can stabilize interfaces but may introduce parasitic capacitance .

Q. How do neutron irradiation environments influence the structural stability of HfSe₂, and what mechanisms drive defect formation?

  • Methodology : Expose HfSe₂ crystals to controlled neutron fluxes (e.g., 10¹⁴–10¹⁵ n/cm²) in a reactor. Post-irradiation analysis via positron annihilation spectroscopy (PAS) identifies vacancy clusters. Compare with DFT simulations of displacement cascades .
  • Contradictions : Experimental Se vacancy concentrations may exceed theoretical predictions by 20–30%. Hypothesize non-thermal recombination pathways or interstitial trapping .

Q. What thermodynamic models explain the phase transitions of HfSe₂ under high-pressure conditions, and how do these transitions correlate with electrical conductivity?

  • Methodology : Diamond anvil cell (DAC) experiments coupled with in-situ resistivity measurements (up to 40 GPa). Use synchrotron XRD to track α → ω → β phase transitions. Compare with ab initio molecular dynamics (AIMD) simulations .
  • Data Interpretation : Resistivity drops by 3 orders of magnitude during the α → ω transition (10–15 GPa). Attribute to metallization via Se p-orbital delocalization. Discrepancies in transition pressures (~5 GPa variance) may stem from non-hydrostatic stress conditions .

Methodological Guidance for Data Validation

  • Cross-Technique Validation : Pair spectroscopic data (e.g., Raman) with microscopy (AFM/TEM) to resolve thickness-dependent artifacts. For example, Raman mode softening in ultrathin flakes may mimic phase changes but could instead indicate substrate interactions .
  • Reproducibility : Document CVT growth parameters (temperature ramp rates, precursor purity) in line with the Beilstein Journal’s experimental reproducibility guidelines. Include raw XRD patterns and Raman spectra in supplementary materials .
  • Contradiction Resolution : When bandgap or phase stability data conflict, re-examine sample history (storage conditions, handling protocols) and apply error-propagation analysis to measurement techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.